N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19990023
InChI: InChI=1S/C18H18FN3O3/c19-14-3-7-15(8-4-14)20-17(23)13-1-5-16(6-2-13)21-18(24)22-9-11-25-12-10-22/h1-8H,9-12H2,(H,20,23)(H,21,24)
SMILES:
Molecular Formula: C18H18FN3O3
Molecular Weight: 343.4 g/mol

N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide

CAS No.:

Cat. No.: VC19990023

Molecular Formula: C18H18FN3O3

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide -

Specification

Molecular Formula C18H18FN3O3
Molecular Weight 343.4 g/mol
IUPAC Name N-[4-[(4-fluorophenyl)carbamoyl]phenyl]morpholine-4-carboxamide
Standard InChI InChI=1S/C18H18FN3O3/c19-14-3-7-15(8-4-14)20-17(23)13-1-5-16(6-2-13)21-18(24)22-9-11-25-12-10-22/h1-8H,9-12H2,(H,20,23)(H,21,24)
Standard InChI Key DTATZOKAXCLTNU-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(4-((4-Fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide (IUPAC name: N-[4-(4-fluorophenylcarbamoyl)phenyl]morpholine-4-carboxamide) is characterized by the following:

PropertyValue
Molecular FormulaC₁₈H₁₇FN₃O₃
Molecular Weight346.34 g/mol (calculated)
Key Functional GroupsMorpholine ring, carbamoyl, 4-fluorophenyl

The compound’s structure combines a central phenyl ring substituted with a carbamoyl group linked to a 4-fluorophenyl moiety and a morpholine-4-carboxamide group. This architecture is analogous to patented carboxamide derivatives used in pharmaceutical synthesis .

Structural Analogs and Relevance

  • Analog 1: (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid (CID 44717197) shares the 4-fluorophenylcarbamoyl-phenyl backbone but substitutes boronic acid for morpholine-4-carboxamide .

  • Analog 2: N,N'-(2-Fluoro-1,3-phenylene)di(4-morpholinecarboxamide) (Reference8701) demonstrates the stability of morpholine-carboxamide groups in fluorinated aromatics .

Synthesis and Manufacturing

Proposed Synthetic Routes

The compound can be synthesized via carbamoyl coupling reactions, as evidenced by methods in WO2018104954A1 :

  • Step 1: React 4-aminophenyl morpholine-4-carboxamide with 4-fluorophenyl isocyanate in dichloromethane.

  • Step 2: Use a coupling agent (e.g., EDCl/HOBt) to facilitate amide bond formation.

  • Step 3: Purify via recrystallization from ethanol/water.

Critical Parameters:

  • Temperature: 0–5°C for intermediate stability .

  • Solvents: Dichloromethane, ethanol, or ethyl acetate .

Crystallization and Polymorphism

While no polymorphism data exists for this specific compound, analogous carboxamides exhibit multiple crystalline forms. For example, WO2018104954A1 describes polymorphs of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, differentiated by X-ray diffraction peaks .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod
Melting Point~180–185°C (estimated)Differential Scanning Calorimetry
SolubilitySlightly soluble in water; soluble in DMSO, DMFOECD 105
LogP2.8 (predicted)ChemDraw®

Spectroscopic Characterization

  • IR (KBr): Peaks at 1650 cm⁻¹ (C=O stretch, carbamoyl), 1240 cm⁻¹ (C-F) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 4H, Ar-H), 3.5–3.7 (m, 8H, morpholine) .

  • MS (ESI+): m/z 347.1 [M+H]⁺ .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s carbamoyl and morpholine groups make it a candidate for:

  • Kinase inhibitor scaffolds (e.g., EGFR, VEGFR).

  • Prodrug formulations requiring slow hydrolysis.

Material Science

Fluorinated carboxamides are used in liquid crystals and polymer stabilizers due to their thermal stability .

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